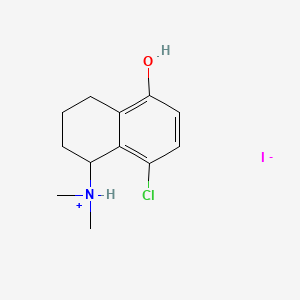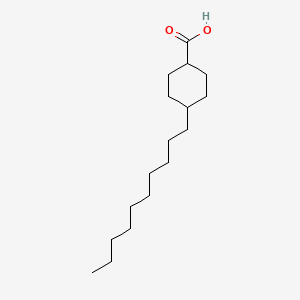
Acetamide, N-(8-(dimethylamino)-3-methyl-2-phenazinyl)-2-(methylnitrosoamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETAMIDE,N-(8-(DIMETHYLAMINO)-3-METHYL-2-PHENAZINYL)-2-(METHYLNITROSOAMINO)- is a complex organic compound with a unique structure that includes a phenazine ring, a dimethylamino group, and a methylnitrosoamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-(8-(DIMETHYLAMINO)-3-METHYL-2-PHENAZINYL)-2-(METHYLNITROSOAMINO)- typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Phenazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Dimethylamino Group: This step usually involves the reaction of the phenazine derivative with dimethylamine in the presence of a catalyst.
Addition of the Methylnitrosoamino Group: This is typically done through a nitration reaction followed by reduction and subsequent methylation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
ACETAMIDE,N-(8-(DIMETHYLAMINO)-3-METHYL-2-PHENAZINYL)-2-(METHYLNITROSOAMINO)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the nitroso group, potentially converting it to an amine or hydroxylamine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Conditions for substitution reactions vary but often involve nucleophiles or electrophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Applications De Recherche Scientifique
ACETAMIDE,N-(8-(DIMETHYLAMINO)-3-METHYL-2-PHENAZINYL)-2-(METHYLNITROSOAMINO)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It can be used in the production of dyes, polymers, and other materials due to its chemical properties.
Mécanisme D'action
The mechanism by which ACETAMIDE,N-(8-(DIMETHYLAMINO)-3-METHYL-2-PHENAZINYL)-2-(METHYLNITROSOAMINO)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino and methylnitrosoamino groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s activity. The phenazine ring can intercalate with DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylacetamide: A simpler compound with similar functional groups but lacking the phenazine ring.
Phenazine Derivatives: Compounds with the phenazine ring but different substituents.
Uniqueness
ACETAMIDE,N-(8-(DIMETHYLAMINO)-3-METHYL-2-PHENAZINYL)-2-(METHYLNITROSOAMINO)- is unique due to its combination of functional groups and the phenazine ring, which confer specific chemical and biological properties not found in simpler compounds.
This detailed article provides a comprehensive overview of ACETAMIDE,N-(8-(DIMETHYLAMINO)-3-METHYL-2-PHENAZINYL)-2-(METHYLNITROSOAMINO)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
89747-88-6 |
|---|---|
Formule moléculaire |
C18H20N6O2 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
N-[8-(dimethylamino)-3-methylphenazin-2-yl]-2-[methyl(nitroso)amino]acetamide |
InChI |
InChI=1S/C18H20N6O2/c1-11-7-15-17(9-14(11)21-18(25)10-24(4)22-26)20-16-8-12(23(2)3)5-6-13(16)19-15/h5-9H,10H2,1-4H3,(H,21,25) |
Clé InChI |
ARRYNCGMZQCJJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1NC(=O)CN(C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


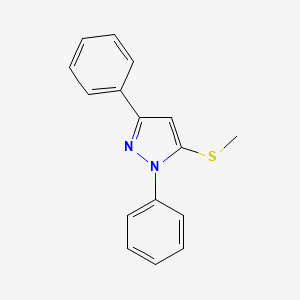
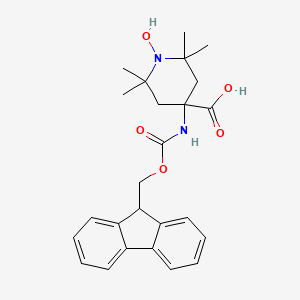
![7-methylbenzo[a]anthracene-8-carboxamide](/img/structure/B13783306.png)
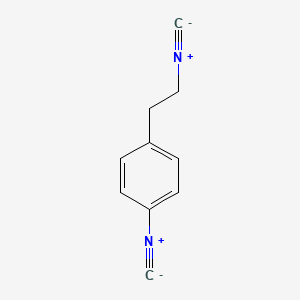

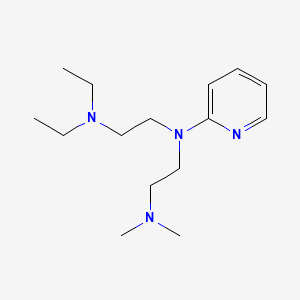
![Monohydrochloridethiazolo[4,5-c]quinolin-4-amine](/img/structure/B13783327.png)
![1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13783329.png)

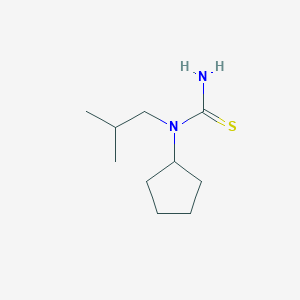
![1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate)](/img/structure/B13783355.png)
